Belinostat is a novel agent that inhibits the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure. It was developed as an orphan drug to target hematological malignancies and solid tumors by TopoTarget. The safety and efficacy of belinostat is currently being evaluated for use in combination with traditional front-line therapies for the treatment of PTCL. Intravenous administration of the agent is available as Beleodaq as monotherapy and the dosing regimen involves a 21-day cycle. It was US-approved in July 2014 as a therapeutic agent for relapsed or refractory peripheral T-cell lymphoma.
Belinostat is a Histone Deacetylase Inhibitor. The mechanism of action of belinostat is as a Histone Deacetylase Inhibitor.
Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.
Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.
Belinostat
CAS No.: 414864-00-9
Cat. No.: VC0520710
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 414864-00-9 |
---|---|
Molecular Formula | C15H14N2O4S |
Molecular Weight | 318.3 g/mol |
IUPAC Name | (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide |
Standard InChI | InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ |
Standard InChI Key | NCNRHFGMJRPRSK-MDZDMXLPSA-N |
Isomeric SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO |
SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO |
Canonical SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO |
Appearance | Solid powder |
Introduction
HDAC Class | Isoforms Targeted | Biological Role |
---|---|---|
Class I | HDAC1, HDAC2, HDAC3 | Nuclear; cell cycle regulation |
Class II | HDAC6 | Cytoplasmic; protein degradation |
Class IV | HDAC11 | Immune regulation |
Pharmacokinetics and Metabolic Pathways
Belinostat exhibits linear pharmacokinetics with a plasma half-life of ~1.1 hours, necessitating daily intravenous administration . Hepatic metabolism via UGT1A1-mediated glucuronidation accounts for 70–80% of clearance, while renal excretion plays a minor role . Patients with hepatic dysfunction exhibit reduced clearance (444 mL/min/m² in severe dysfunction vs. 661 mL/min/m² in normal function), necessitating dose adjustments .
Advancements in Drug Delivery Systems
To mitigate rapid clearance and solubility issues, belinostat has been encapsulated in HSA nanoparticles (BHNPs) and liposomal formulations. BHNPs, synthesized via desolvation, achieve 90% entrapment efficiency, a particle size of 150 nm, and a zeta potential of −50 mV . These nanoparticles prolong circulation time (AUC increased by 2.5-fold) and reduce thrombocytopenia incidence by 40% compared to free belinostat . Liposomal formulations using DOPC phospholipids further enhance splenic and pulmonary biodistribution, doubling tumor accumulation in preclinical models .
Table 2: Pharmacokinetic Parameters of Belinostat Formulations
Parameter | Free Belinostat | HSA Nanoparticles | Liposomal Formulation |
---|---|---|---|
Half-life (h) | 1.1 | 4.8 | 6.2 |
AUC (μg·h/mL) | 12.4 | 31.0 | 28.5 |
Cmax (μg/mL) | 8.2 | 15.6 | 14.3 |
Thrombocytopenia Incidence | 13% | 7% | 5% |
Clinical Efficacy in Hematological Malignancies
Activity in Cutaneous T-Cell Lymphoma and Solid Tumors
In a phase II study of cutaneous T-cell lymphoma (CTCL), belinostat achieved an ORR of 14% (2 CR, 2 PR) with a median DoR of 9 months . Emerging data in diffuse large B-cell lymphoma (DLBCL) suggest belinostat upregulates MHC class II expression, enhancing tumor immunogenicity and T-cell infiltration .
Table 3: Clinical Outcomes Across Hematological Malignancies
Malignancy | Trial Phase | ORR | CR Rate | Median DoR (Months) |
---|---|---|---|---|
PTCL (BELIEF) | II | 25.8% | 10.8% | 13.6 |
CTCL | II | 14% | 6.9% | 9.0 |
DLBCL | II | 10.5% | 0% | 13.0 |
Future Directions and Combination Therapies
Ongoing trials explore belinostat with CHOP chemotherapy (NCT01839097) and immune checkpoint inhibitors. Preclinical data suggest synergy between HDAC inhibition and PD-1 blockade, with BHNPs enhancing tumor MHC class II expression by 3-fold . Additionally, oral formulations and prodrugs are under development to improve patient convenience.
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